molecular formula C6H7N5O2 B1329675 1,3-Dimethyl-8-azaxanthin CAS No. 2278-15-1

1,3-Dimethyl-8-azaxanthin

Cat. No. B1329675
CAS RN: 2278-15-1
M. Wt: 181.15 g/mol
InChI Key: YSKBPNLSRKSFFI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-azaxanthin (HDAX) is a derivative of 8-azaxanthine, a compound structurally related to xanthines like caffeine and theophylline. The molecular structure of HDAX has been determined using X-ray diffraction, revealing that it exists as the N8-H tautomer in the solid state and forms hydrogen-bonded dimers . This compound and its analogues have been studied for their potential as adenosine receptor antagonists, with modifications at the N8 or N7 positions affecting their affinity for these receptors .

Synthesis Analysis

The synthesis of 1,3-dimethyl-8-azaxanthin derivatives has been explored in the context of their interaction with adenosine receptors. Substituents at the N8 or N7 positions have been varied to study their impact on receptor affinity. For example, the introduction of a methyl group at the N8 position of 8-azatheophylline restored antagonistic activity at A2 receptors .

Molecular Structure Analysis

The crystal and molecular structure of HDAX monohydrate has been determined, showing that it exhibits the N8-H tautomer in the solid state. Molecular orbital calculations suggest that the most stable tautomer for the neutral compounds is N7-H, but the N8-H tautomer is stabilized in the solid state due to hydrogen bonding . Additionally, the crystal structures of related compounds, such as 3-methyl-8-azaxanthine, have been analyzed, showing that the free base exists as the N(8) tautomer .

Chemical Reactions Analysis

HDAX and its derivatives undergo various photochemical reactions. For instance, photolysis of 1,3,7-trimethyl-8-azaxanthine in the presence of alkylamines results in the formation of 6-alkylamino-5-methylamino-1,3-dimethyluracils, while irradiation in methanol yields 5-hydroxy-6-methoxy-1,3-dimethyluracil . These reactions demonstrate the reactivity of 8-azaxanthine derivatives under light exposure and the potential for nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of HDAX are influenced by its molecular structure and the ability to form hydrogen-bonded dimers. The stabilization energy of the hydrogen-bonded dimer (HDAX·H2O)2 has been calculated to be -19.76 kcal/mol, which supports the solid-state preference for the N8-H tautomer . The basicity of the N(8) site in the triazole system of related compounds has been shown to be significant, as evidenced by its ability to coordinate with metal ions in a metal complex .

Scientific Research Applications

Coordination Chemistry and Structural Analysis

  • The interaction of derivatives of 1,3-dimethyl-8-azaxanthine with divalent metal cations like Mn, Co, Ni, Zn, and Cd in aqueous media leads to the formation of complexes that have been analyzed for their crystal structure and second-sphere interactions. These studies reveal detailed hydrogen bonding networks and provide insights into the coordination chemistry of these compounds, suggesting their potential applications in designing new materials with specific chemical properties (Maldonado et al., 2009).

Computational Chemistry and Theoretical Studies

  • Ab initio and density functional theory (DFT) methods have been employed to study the hydrogen bonding patterns in complexes of 1,3-dimethyl-8-azaxanthine with various metals. These computational studies offer an important physicochemical insight into the interaction mechanisms of these compounds, showing their potential for application in the fields of computational chemistry and material science (Deepa et al., 2011).

Biological Evaluations and Applications

  • The fluorescence emission properties of 8-azaxanthine and its derivatives have been examined, showing that these compounds are highly fluorescent in aqueous media. This characteristic makes them good candidates for fluorescent probes in enzymatic, receptor binding, and nucleic acid systems, suggesting their applicability in biochemistry and molecular biology research (Mędza et al., 2009).

Pharmaceutical and Environmental Implications

  • Research on the synthesis, characterization, and evaluation of azo dye ligands containing 1,3-dimethylxanthine demonstrates the potential of these compounds for detecting metal ions and exhibiting biological activity against bacteria and fungi. These findings highlight the possible application of 1,3-dimethyl-8-azaxanthin derivatives in environmental monitoring and pharmaceutical development (Mohammed et al., 2022).

properties

IUPAC Name

4,6-dimethyl-2H-triazolo[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N5O2/c1-10-4-3(7-9-8-4)5(12)11(2)6(10)13/h1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKBPNLSRKSFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NNN=C2C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177318
Record name 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-8-azaxanthin

CAS RN

2278-15-1
Record name 4,6-Dimethyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Record name 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-
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Record name 1,3-Dimethyl-8-azaxanthin
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Record name 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-
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Record name 4,6-DIMETHYL-1H-V-TRIAZOLO(4,5-D)PYRIMIDINE-5,7(4H,6H)-DIONE
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